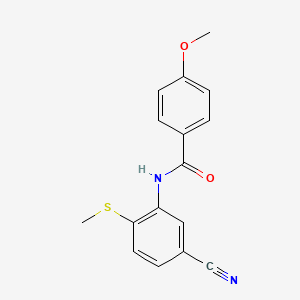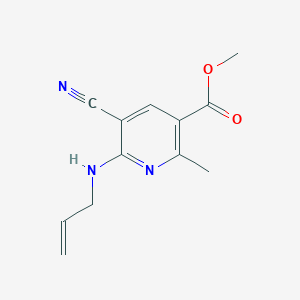
N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide
Descripción general
Descripción
“N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide” is a chemical compound with the linear formula C16H14N2OS . It is also known by its CAS Number: 303147-28-6 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms ©, 14 hydrogen atoms (H), 2 nitrogen atoms (N), 1 oxygen atom (O), and 1 sulfur atom (S), giving it a molecular formula of C16H14N2OS . The average mass of the molecule is 282.360 Da, and the monoisotopic mass is 282.082672 Da .Chemical Reactions Analysis
The specific chemical reactions involving “N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide” are not provided in the search results. For a detailed analysis of the chemical reactions, it is recommended to refer to relevant scientific literature .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide, also known as N-[5-cyano-2-(methylsulfanyl)phenyl]-4-methoxybenzamide:
Antitumor Activity
This compound has shown potential in antitumor research. Its structure allows it to interact with cancer cell pathways, inhibiting cell proliferation and inducing apoptosis. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for developing new anticancer drugs .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .
Antimicrobial Applications
N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide has shown antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-6-4-12(5-7-13)16(19)18-14-9-11(10-17)3-8-15(14)21-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDDVGXCUUDYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223582 | |
| Record name | N-[5-Cyano-2-(methylthio)phenyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303147-29-7 | |
| Record name | N-[5-Cyano-2-(methylthio)phenyl]-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303147-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-Cyano-2-(methylthio)phenyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide](/img/structure/B3122393.png)
![phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether](/img/structure/B3122404.png)
![Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3122410.png)
![3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile](/img/structure/B3122414.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3122422.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122443.png)
![Ethyl 2-{[6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122453.png)
![[6-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122458.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methylbenzenecarboxamide](/img/structure/B3122478.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B3122496.png)
![Ethyl 2-{[6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122501.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)